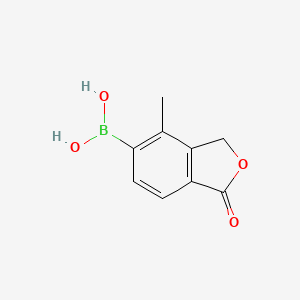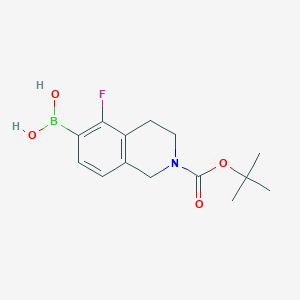
4-Methyl-5-borono-3H-isobenzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-borono-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol It is a boronic acid derivative, specifically a borono-substituted isobenzofuranone
Vorbereitungsmethoden
The synthesis of 4-Methyl-5-borono-3H-isobenzofuran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphthalic anhydride.
Boronation Reaction: The key step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization .
Analyse Chemischer Reaktionen
4-Methyl-5-borono-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-borono-3H-isobenzofuran-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, especially in the development of enzyme inhibitors.
Material Science: It is used in the synthesis of boron-containing polymers and materials with unique electronic properties.
Biological Studies: The compound’s boronic acid group can interact with biological molecules, making it useful in studying enzyme mechanisms and developing diagnostic tools.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-borono-3H-isobenzofuran-1-one involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, blocking their activity. The molecular targets and pathways involved depend on the specific biological context and the enzyme being studied .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-borono-3H-isobenzofuran-1-one can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the isobenzofuranone structure, making it less versatile in certain synthetic applications.
4-Methylphenylboronic Acid: This compound is similar in having a methyl group but differs in the absence of the isobenzofuranone moiety, affecting its reactivity and applications.
5-Bromo-4-methyl-3H-isobenzofuran-1-one: This compound has a bromine atom instead of a boronic acid group, leading to different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its combination of the boronic acid group with the isobenzofuranone structure, providing distinct reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
(4-methyl-1-oxo-3H-2-benzofuran-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-5-7-4-14-9(11)6(7)2-3-8(5)10(12)13/h2-3,12-13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJAXPATVURIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)C(=O)OC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,2,3]Triazole-5-boronic acid](/img/structure/B8187688.png)




![2,3-Dihydro-[1,4]dioxine-5-boronic acid](/img/structure/B8187725.png)






